molecular formula C16H21N3O2S B5051453 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

Cat. No.: B5051453
M. Wt: 319.4 g/mol
InChI Key: LYRCILHURQDUNU-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the thiadiazole ring and a phenoxybutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the thiadiazole ring or the phenoxybutanamide moiety can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: A variety of derivatives with different substituents on the thiadiazole ring or the phenoxybutanamide moiety.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is unique due to its specific structural features. Similar compounds include:

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride: This compound shares the thiadiazole core but has a different substituent on the nitrogen atom.

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group instead of the phenoxybutanamide moiety.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRCILHURQDUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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